molecular formula C30H52 B1252269 Taraxastane

Taraxastane

货号: B1252269
分子量: 412.7 g/mol
InChI 键: OOTXFYSZXCPMPG-DJRORNMDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taraxastane is a pentacyclic triterpenoid, a class of compounds recognized for its diverse biological activities and significant value in pharmaceutical and botanical research. It is a key structural type identified in various medicinal plants, including species from the genera Cirsium and Euphorbia . In research settings, this compound and its derivatives have demonstrated considerable cytotoxic potential. Specific this compound-type triterpenoids have shown activity against a range of human cancer cell lines, such as HepG2, NCIN87, and MCF-7 cells . Furthermore, a distinct 12-taraxastane derivative exhibited cytotoxic effects against human prostate cancer cells (DU-145) . Beyond oncology research, this compound class also shows promise in immunology and inflammation studies. Certain this compound-type triterpenes have been isolated for their tumor necrosis factor-alpha (TNF-α) inhibitory activity, providing a potential pathway for modulating inflammatory responses . The ongoing scientific interest in this compound involves the functionalization of its core structure to explore new derivatives with enhanced bioactivity . This makes it a valuable scaffold in medicinal chemistry for investigating structure-activity relationships and developing novel therapeutic agents. This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, drug administration, or any other clinical applications for humans or animals. The product is strictly for utilization in controlled laboratory research.

属性

分子式

C30H52

分子量

412.7 g/mol

IUPAC 名称

(1R,2S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydro-1H-picene

InChI

InChI=1S/C30H52/c1-20-12-16-27(5)18-19-29(7)22(25(27)21(20)2)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t20-,21+,22+,23-,24+,25+,27+,28-,29+,30+/m0/s1

InChI 键

OOTXFYSZXCPMPG-DJRORNMDSA-N

手性 SMILES

C[C@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2[C@@H]1C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

规范 SMILES

CC1CCC2(CCC3(C(C2C1C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

产品来源

United States

科学研究应用

Pharmacological Properties

1.1 Antitumor Activity

Taraxastane derivatives have been identified as promising candidates for cancer therapy due to their cytotoxic and apoptosis-inducing properties. A study demonstrated that this compound-type triterpenoids exhibited significant antitumor effects against various cancer cell lines, suggesting their potential as effective antitumor agents .

  • Mechanism of Action : this compound has been shown to inhibit tumor growth by modulating key signaling pathways involved in cancer progression. For instance, in gastric cancer models, this compound suppressed tumor growth through the inhibition of the epidermal growth factor receptor and AKT signaling pathways .

Table 1: Summary of Antitumor Effects of this compound Derivatives

Study ReferenceCancer TypeKey FindingsIC50 (µM)
Prostate CancerInduced apoptosis and cytotoxicity12.2
Gastric CancerInhibited tumor growth in xenograft modelsNot specified
VariousCytotoxic effects against DU-145 cell line12.2-27.5

1.2 Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in various animal models .

  • Mechanism : The anti-inflammatory action is attributed to the inhibition of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways, which are crucial for the expression of pro-inflammatory genes .

Table 2: Anti-Inflammatory Effects of this compound

Study ReferenceConditionTreatment DosageKey Outcomes
Acute Lung Injury10 mg/kgReduced inflammatory markers
Liver Injury5-10 mg/kgDecreased inflammatory response

Therapeutic Applications

2.1 Neuroprotective Effects

Emerging studies have suggested that this compound may possess neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases. Its ability to inhibit neuronal death and modulate neuroinflammation presents a novel avenue for research in conditions like Alzheimer's disease .

2.2 Gastrointestinal Health

Research has highlighted the potential of this compound in alleviating gastrointestinal disorders such as colitis. In animal models, this compound treatment improved symptoms associated with colitis by modulating inflammatory responses and restoring mucosal integrity .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various experimental settings:

  • Gastric Cancer Model : In a study involving nude mice with xenografted gastric cancer cells, treatment with this compound resulted in significant tumor size reduction and lower expression levels of proliferation markers like Ki-67 .
  • Colitis Model : this compound demonstrated protective effects against dextran sulfate sodium-induced colitis by reversing inflammatory changes in colon tissues .

准备方法

Ethanol-Based Extraction

Ethanol (EtOH) is a widely used solvent due to its ability to solubilize polar and semi-polar triterpenoids. For instance, an 80% aqueous ethanol solution was employed to extract this compound saponins from P. angustifolium leaves, yielding a crude extract rich in triterpene glycosides. Similarly, 60% aqueous ethanol facilitated the extraction of taraxastanes from Cleistocalyx operculatus leaves, with subsequent ethyl acetate (EtOAc) partitioning enhancing triterpene concentration.

Petroleum Ether and Acetone Extraction

Non-polar solvents like petroleum ether are optimal for isolating less polar this compound aglycones. In Cirsium setosum, a petroleum ether-soluble extract was subjected to bioassay-guided fractionation, leading to the isolation of TNF-α inhibitory taraxastanes. Conversely, acetone extraction of Euphorbia denticulata aerial parts enabled the isolation of a novel 12-taraxastane derivative, demonstrating solvent flexibility based on target compound polarity.

Fractionation and Isolation Methods

Solid-Phase Extraction and Column Chromatography

Crude extracts are typically fractionated using a combination of open-column chromatography and solid-phase extraction (SPE). For example, P. angustifolium extracts were purified via Sephadex LH20 gel filtration, followed by silica gel and RP18 SPE to separate saponins from co-extracted pigments. In F. microcarpa, repeated silica gel column chromatography with gradient elution (hexane/EtOAc) resolved seven this compound analogs.

High-Performance Liquid Chromatography (HPLC)

Semipreparative HPLC is indispensable for isolating high-purity taraxastanes. A polar endcapped RP18 column (250 × 10 mm) with isocratic acetonitrile/water (0.05% HCOOH) achieved baseline separation of pittangretosides L and C1 from P. angustifolium, with retention times of 19.55 and 16.61 minutes, respectively. Similarly, normal-phase HPLC with hexane/EtOAc mobile phases resolved cycloartane-taraxastane mixtures in E. denticulata.

Structural Elucidation of Taraxastanes

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this compound characterization. Key diagnostic signals include:

  • Methyl groups : Singlets at δH 0.89–1.12 ppm for CH3-23, -24, -25, and -26 in this compound aglycones.

  • Olefinic protons : A triplet at δH 5.15 ppm (J = 3.5 Hz) for H-12 in Δ12-taraxastenes.

  • Carboxylic acid : A carbonyl carbon at δC 178.8 ppm (C-28) in pittangretoside L.

High-Resolution Mass Spectrometry (HR-MS)

HR-ESI-MS provides molecular formula confirmation. For example, pittangretoside L exhibited a [M–H]⁻ ion at m/z 955.4884 (C48H76O19), while the aglycone of compound 1 from C. setosum showed [M+H]+ at m/z 487.3765.

Stereochemical Assignment

ROESY correlations are critical for determining this compound configurations. In P. angustifolium, interactions between H-13, H-19, and CH3-26 confirmed the α-orientation of C-27 hydroxymethylene.

Bioassay-Guided Isolation

Cytotoxicity assays often guide fractionation. The neutral red assay revealed moderate activity (IC50 12.2–27.5 μM) for E. denticulata taraxastanes against prostate cancer cells. Similarly, TNF-α secretion inhibition (IC50 2.6–3.8 μM) prioritized active fractions in C. setosum.

Comparative Analysis of Preparation Methods

Plant SourcePart UsedExtraction SolventKey Isolation TechniquesYield (mg)Reference
P. angustifoliumLeaves80% EtOHSephadex LH20, RP18 HPLC4.2–3.4
F. microcarpaAerial rootsEtOHSilica gel columnN/R
C. setosumWhole plantPetroleum etherBioassay-guided SPEN/R
E. denticulataAerial partsAcetoneSilica column, normal-phase HPLC12.2*
C. operculatusLeaves60% EtOHEtOAc partitioning, HPLCN/R
*IC50 value (μM) against DU-145 cells.

常见问题

Q. What are the primary structural characteristics of taraxastane, and how do they influence its biological activity?

this compound exists in α- and β-isomeric forms, differentiated by hydroxyl group orientation at C-15/C-16. Structural variations impact solubility, membrane permeability, and interactions with targets like FGFR2 or JNK/MAPK pathways. For instance, β-taraxastane’s equatorial hydroxyl group enhances hydrogen bonding with kinase domains .

Q. How is this compound identified and differentiated from structurally similar triterpenes in geological samples?

Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for m/z 191 and 217 fragments distinguishes this compound from lupane derivatives. Retention indices and co-injection with authenticated standards are critical for validation in petroleum or shale analyses .

Advanced Research Questions

Q. What experimental approaches are used to elucidate this compound's mechanism in modulating the JNK/MAPK signaling pathway in cancer cells?

  • Pharmacological inhibition : Co-treatment with SP600125 (JNK inhibitor) to assess pathway dependency.
  • Western blotting : Quantify phospho-JNK/c-Jun levels post-treatment.
  • RNA-seq : Identify downstream genes (e.g., c-Fos, MMP9) regulated by this compound-induced JNK activation .

Q. How can researchers address contradictions in this compound's reported pro-apoptotic versus necroptotic effects across different cancer cell lines?

  • Cell-type profiling : Compare caspase-8 (apoptosis) and MLKL phosphorylation (necroptosis) markers.
  • Dose-response studies : Low doses (<10 µM) may trigger apoptosis via ROS, while higher doses induce necroptosis through RIPK1/RIPK3 complex formation .

Q. What strategies ensure reproducibility in this compound synthesis and purification, given its structural complexity?

  • Chromatography : Use reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile:water, 85:15).
  • Characterization : Validate purity via 1^1H/13^{13}C NMR (e.g., δ 5.28 ppm for Δ24^{24}-double bond) and HRMS .

Methodological and Data Analysis

Q. How should researchers design dose-response studies to determine this compound's therapeutic window without inducing off-target cytotoxicity?

  • MTT assays : Test concentrations from 1 nM to 100 µM over 24–72 hours.
  • Selectivity index : Calculate IC50_{50} ratios between cancer (e.g., HeLa) and normal cells (e.g., HEK293). Include positive controls (e.g., cisplatin) .

Q. What statistical methods are recommended for analyzing this compound's synergistic effects with other anticancer agents?

  • Chou-Talalay method : Compute combination index (CI) values using CompuSyn software.
  • Isobolograms : Visualize additive/synergistic interactions at fixed IC50_{50} ratios .

Q. How can genomic profiling techniques be integrated with phenotypic assays to map this compound's multi-target anticancer activity?

  • CRISPR-Cas9 screens : Knock out candidate targets (e.g., FGFR2, PI3K) to confirm functional roles.
  • Transcriptomics : Pair RNA-seq data with cell viability assays to link gene expression changes to phenotypic outcomes .

Data Reproducibility and Conflict Resolution

Q. What protocols mitigate batch-to-batch variability in this compound isolation from plant sources?

  • Standardized extraction : Use Soxhlet extraction with ethanol (70% v/v) at 60°C for 8 hours.
  • Inter-laboratory validation : Share raw NMR/MS files via platforms like Zenodo for cross-verification .

Q. How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be reconciled?

  • ROS quantification : Compare DCFH-DA (cellular ROS) and TBARS (lipid peroxidation) assays under normoxic vs. hypoxic conditions.
  • Threshold modeling : Establish concentration- and time-dependent ROS biphasic curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taraxastane
Reactant of Route 2
Taraxastane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。